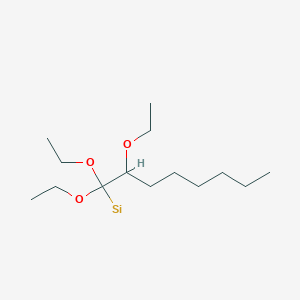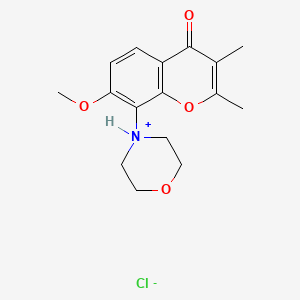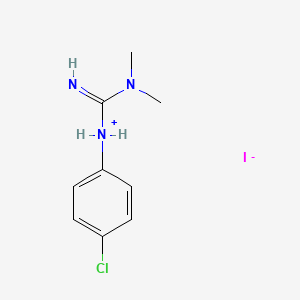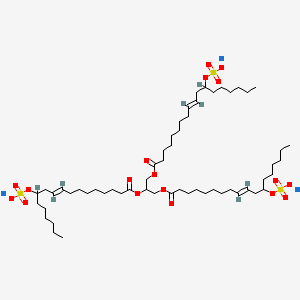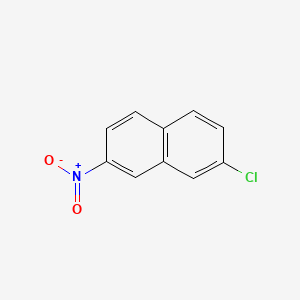![molecular formula C22H25ClN2O B13769658 N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride CAS No. 61876-25-3](/img/structure/B13769658.png)
N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-Adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride is a compound that features a unique adamantane structure. Adamantane derivatives are known for their high stability and rigidity, making them valuable in various fields such as pharmaceuticals, materials science, and organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride typically involves the reduction of quaternary 1-(adamantan-1-yl)pyridinium salts with sodium borohydride in ethanol. This reduction yields 1-(adamantan-1-yl)-1,2,3,6-tetrahydropyridines, which can then react with benzene in a trifluoromethanesulfonic acid medium to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reduction and reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Iodine and other oxidants can be used for oxidative dehydrogenation.
Reduction: Sodium borohydride in ethanol is commonly used for reduction reactions.
Substitution: Trifluoromethanesulfonic acid is used for hydroarylation reactions.
Major Products
The major products formed from these reactions include various substituted adamantane derivatives and phenylpiperidines .
Aplicaciones Científicas De Investigación
N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with various biological targets, potentially inhibiting viral replication and modulating neurotransmitter systems . The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Amantadine: Used for treating Parkinson’s disease and influenza.
Memantine: Used for treating Alzheimer’s disease.
1-(adamantan-1-yl)-phenylpiperidines: Investigated for their potential neurological effects.
Uniqueness
N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride is unique due to its combination of the adamantane structure with a pyridine ring, offering a distinct set of chemical and biological properties .
Propiedades
Número CAS |
61876-25-3 |
|---|---|
Fórmula molecular |
C22H25ClN2O |
Peso molecular |
368.9 g/mol |
Nombre IUPAC |
N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O.ClH/c25-21(18-5-7-23-8-6-18)24-20-3-1-19(2-4-20)22-12-15-9-16(13-22)11-17(10-15)14-22;/h1-8,15-17H,9-14H2,(H,24,25);1H |
Clave InChI |
QPAUUWUTUFXEIT-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CC=NC=C5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


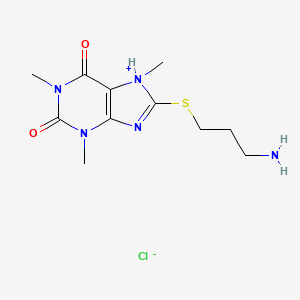
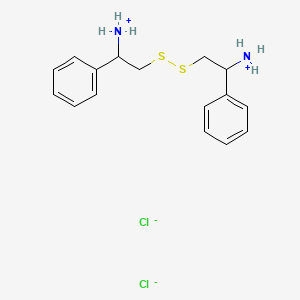
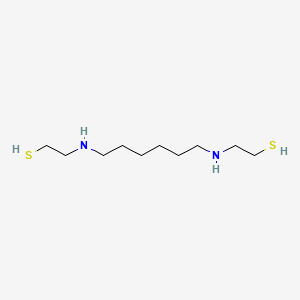
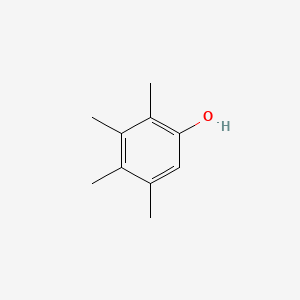
![N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13769607.png)
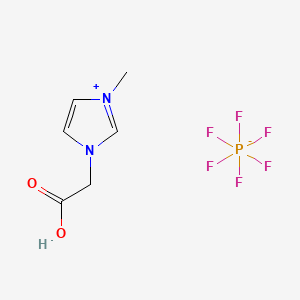
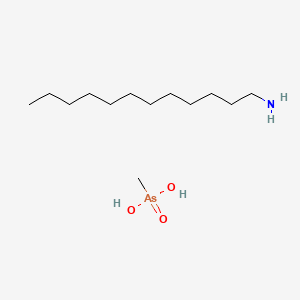
![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769633.png)
![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)
